
DPA-714
Overview
Description
DPA-714 (N,N-diethyl-2-(2-(4-(2-fluoroethoxy)phenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidin-3-yl)acetamide) is a second-generation high-affinity ligand targeting the 18 kDa translocator protein (TSPO), a biomarker upregulated in activated microglia and astrocytes during neuroinflammation. Radiolabeled with fluorine-18 ([¹⁸F]this compound), it is widely used in positron emission tomography (PET) imaging to visualize neuroinflammatory processes in conditions such as stroke, Alzheimer’s disease, and viral encephalitis .
Synthesis and Optimization: The microwave-assisted organic synthesis (MAOS) of this compound significantly improved its production efficiency. Traditional multi-step syntheses required lengthy reaction times, but MAOS reduced the total synthesis time by ~50% while achieving yields of 70–85%, superior to conventional methods . This innovation also facilitated scalable synthesis of structurally similar pyrazolo-pyrimidinyl compounds, broadening its applicability in high-throughput screening .
Pharmacological Properties:
this compound exhibits a dissociation constant (Ki) of 0.13 nM for TSPO, demonstrating exceptional binding affinity . Its fluorine-18 labeling provides a longer half-life (110 minutes) compared to carbon-11 tracers, enabling delayed imaging and logistical flexibility in clinical settings . However, its binding affinity is influenced by the TSPO rs6971 polymorphism, which categorizes patients into high-, intermediate-, and low-affinity binders .
Mechanism of Action
DPA-714, also known as Y1H4D2VKZD or N,N-diethyl-2-(2-(4-(2-fluoroethoxy)phenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidin-3-yl)acetamide, is a potent ligand for the translocator protein (TSPO) . This article will delve into the mechanism of action of this compound, discussing its primary targets, mode of action, affected biochemical pathways, pharmacokinetics, molecular and cellular effects, and the influence of environmental factors on its action.
Target of Action
The primary target of this compound is the translocator protein (TSPO) . TSPO, formerly known as the peripheral benzodiazepine receptor, is found on the outer mitochondrial membrane and has the highest expression in steroidogenic tissues . It is dramatically upregulated under pathologic conditions, with activated microglia being the main cell type expressing the TSPO at sites of central nervous system pathology .
Mode of Action
This compound interacts with its target, the TSPO, by binding to it with high affinity . This interaction stimulates the synthesis of pregnenolone, a steroid hormone, at levels 80% above the baseline . The ability of this compound to increase pregnenolone synthesis was measured with rat C6 glioma cells .
Biochemical Pathways
The binding of this compound to TSPO triggers the synthesis of pregnenolone, which is a key step in the steroidogenic pathway . This leads to the production of various steroid hormones, which can have downstream effects on numerous physiological processes, including inflammation and immune response.
Pharmacokinetics
This compound exhibits rapid penetration and good retention in the brain, as demonstrated by PET studies . The metabolism and plasma pharmacokinetics of this compound can be influenced by factors such as age, sex, body mass index, and TSPO binding affinity status . For instance, this compound metabolism falls with age and BMI and is significantly faster in females than in males .
Result of Action
The binding of this compound to TSPO and the subsequent increase in pregnenolone synthesis can lead to a decrease in microglial activation and an increase in neuronal survival . This suggests potential neuroprotective effects of this compound .
Action Environment
Environmental factors, such as the presence of co-medications, can influence the action of this compound . For example, co-medications identified as inhibitors or inducers of CYP3A4, known to catalyze this compound metabolism, can cause a significant increase or decrease in this compound levels .
Biochemical Analysis
Biochemical Properties
DPA-714 plays a crucial role in biochemical reactions by specifically binding to the translocator protein (TSPO). TSPO is involved in the transport of cholesterol from the outer to the inner mitochondrial membrane, where it is metabolized into pregnenolone by cytochrome P-450 side-chain cleavage . This compound interacts with TSPO with high affinity, displaying a dissociation constant (Kd) of 7.0 nM . This interaction stimulates pregnenolone synthesis at levels 80% above the baseline . Additionally, this compound has been shown to decrease microglial activation and increase neuronal survival in models of excitotoxic neurodegeneration .
Cellular Effects
This compound exerts significant effects on various types of cells and cellular processes. In particular, it influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. This compound has been shown to stimulate pregnenolone synthesis in rat C6 glioma cells . It also affects the activation of microglia, which are the main cell type expressing TSPO at sites of central nervous system pathology . By binding to TSPO, this compound reduces microglial activation and promotes neuronal survival, suggesting potential neuroprotective effects .
Molecular Mechanism
The molecular mechanism of this compound involves its high-affinity binding to TSPO, which is dramatically upregulated under pathologic conditions . This binding interaction leads to the stimulation of pregnenolone synthesis and the modulation of neuroinflammatory processes . This compound’s effects are mediated through its ability to selectively bind to TSPO, as demonstrated by PET studies showing rapid penetration and good retention of the compound in the brain . The binding of this compound to TSPO is reversible, as evidenced by radioligand washout upon the injection of nonlabeled this compound .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. Studies using [18F]this compound PET imaging have shown that the compound accumulates in specific brain regions following status epilepticus and is maintained in these regions for up to 7 days . This accumulation is correlated with the activation of microglia, indicating that this compound can be used to monitor neuroinflammation over time . The stability and degradation of this compound in laboratory settings have been optimized to ensure consistent radiochemical yields and molar activities .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In studies involving rats with induced rheumatoid arthritis, the uptake of [18F]this compound in swollen ankles was dose-dependent, with higher doses resulting in increased uptake . Additionally, in a mouse model of stroke, the administration of this compound alleviated injury-induced neuroinflammation in a dose-dependent manner . High doses of this compound may lead to toxic or adverse effects, highlighting the importance of determining the optimal dosage for therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways, including N-dealkylation, methyl and/or phenyl hydroxylations, and O-dealkylation . These metabolic reactions are catalyzed by enzymes such as CYP4503A and CYP4501A . In vivo studies have shown that this compound is rapidly metabolized into at least three polar radiometabolites, which are excreted through the urinary system . The main route of elimination of this compound is through the liver, with radiometabolites being excreted in urine .
Transport and Distribution
This compound is transported and distributed within cells and tissues through its interaction with TSPO . The compound shows high uptake in the kidneys, heart, liver, and gallbladder, as demonstrated by whole-body PET experiments . The transport of this compound is facilitated by its binding to TSPO, which is highly expressed in steroidogenic tissues and at sites of neuroinflammation . This binding ensures the localization and accumulation of this compound in specific tissues and organs .
Subcellular Localization
The subcellular localization of this compound is primarily on the outer mitochondrial membrane, where TSPO is located . This localization is crucial for the compound’s activity, as it allows this compound to interact with TSPO and modulate its function . The targeting of this compound to the outer mitochondrial membrane is facilitated by its high affinity for TSPO and the presence of specific binding sites on the protein . This subcellular localization is essential for the compound’s role in stimulating pregnenolone synthesis and modulating neuroinflammatory processes .
Biological Activity
DPA-714, also known as [^18F]this compound, is a novel radioligand that specifically targets the translocator protein (TSPO), which is primarily located on the outer mitochondrial membrane and is overexpressed in activated microglia and macrophages during neuroinflammation. This compound has garnered attention for its potential applications in imaging and understanding various neurological conditions, including neurodegenerative diseases and stroke.
This compound exhibits a high affinity for TSPO, with a dissociation constant (K_d) of approximately 7.0 nM, indicating its strong binding capability to this protein. In vitro studies have demonstrated that this compound significantly stimulates pregnenolone synthesis in rat C6 glioma cells, achieving levels 80% above baseline . This activity suggests that this compound may play a role in modulating steroidogenesis, which is crucial for various physiological processes.
In Vivo Studies
In vivo experiments using positron emission tomography (PET) have shown that this compound can effectively visualize neuroinflammation. For instance, in rats with unilateral quinolinic acid lesions, an eight-fold increase in the uptake of [^18F]this compound was observed in the ipsilateral striatum compared to the contralateral side. This uptake was selectively inhibited by pre-treatment with PK11195, confirming the specificity of this compound for TSPO .
Table 1: Summary of In Vivo Findings with this compound
Study Type | Subject Model | Key Findings |
---|---|---|
In Vitro | Rat C6 glioma cells | Increased pregnenolone synthesis (80% above baseline) |
In Vivo | Rats with QA lesions | 8-fold higher uptake in ipsilateral striatum |
PET Imaging | Baboon brain | Rapid penetration and good retention |
Clinical Implications
This compound has been investigated as a biomarker for various conditions associated with neuroinflammation. Its ability to bind to activated macrophages makes it a promising candidate for imaging inflammatory processes not only in the brain but also in peripheral tissues. For example, studies have indicated that [^18F]this compound can effectively track inflammation in models of rheumatoid arthritis (RA), showing significant uptake correlated with clinical severity .
Case Studies and Research Findings
- Neuroinflammation Imaging : In a study involving rats treated with Mycobacterium tuberculosis (Mtb) to induce RA-like symptoms, [^18F]this compound uptake was significantly higher in inflamed tissues compared to controls. Mean values were reported as 0.52 ± 0.18% injected dose per cubic centimeter (ID/cc) for treated rats versus 0.19 ± 0.09 ID/cc for non-treated rats, demonstrating its potential as a clinical imaging tool for inflammatory diseases .
- Stroke Recovery : this compound has also been explored in the context of stroke recovery. Research indicates that targeting TSPO may facilitate recovery processes post-stroke by modulating inflammatory responses, although more extensive clinical trials are needed to establish definitive therapeutic benefits .
Q & A
Basic Research Questions
Q. What is the primary application of [18F]DPA-714 in neuroinflammation research?
[18F]this compound is a second-generation translocator protein (TSPO) radiotracer used in positron emission tomography (PET) to detect and quantify neuroinflammatory processes, such as microglial activation, in preclinical and clinical studies. It is particularly valuable in longitudinal studies to track dynamic changes in TSPO expression over time, such as in Parkinson’s disease (PD) progression or post-ischemic neuroinflammation .
Methodological Insight :
- Experimental Design : Administer [18F]this compound intravenously, followed by PET scans at predefined intervals (e.g., 20–60 minutes post-injection). Quantify uptake using standardized uptake values (SUVs) or volume of distribution (VT) ratios. Validate specificity via competition assays with unlabeled PK11195 .
Q. How is [18F]this compound administered, and what safety protocols are followed?
[18F]this compound is administered intravenously at tracer doses (e.g., 19.8 ± 2.6 MBq in rats). Safety protocols include:
- Pre-Screening : Exclude pregnant or lactating individuals due to unknown developmental risks .
- Monitoring : Assess adverse events (AEs) during and 24–72 hours post-injection. Report AEs to institutional review boards and radiation safety committees .
- Quality Control : Ensure Good Manufacturing Practice (GMP) compliance for radiotracer production and distribution .
Q. What biomarkers are correlated with [18F]this compound uptake in longitudinal studies?
In the Parkinson’s Progression Markers Initiative (PPMI), baseline and longitudinal [18F]this compound levels are correlated with:
- Clinical Outcomes : Motor and non-motor symptom progression.
- Biomarkers : CSF α-synuclein, serum neurofilament light chain (NfL), and dopamine transporter (DaT) imaging .
Data Interpretation :
- Use mixed-effects models to account for inter-subject variability. Normalize uptake to reference regions (e.g., cerebellum) to reduce noise .
Advanced Research Questions
Q. How do researchers address conflicting data on TSPO specificity in different neuroinflammatory models?
Conflicts arise from variability in TSPO binding affinity across species, genetic polymorphisms (e.g., rs6971), and disease models. Strategies include:
- Model-Specific Validation : In middle cerebral artery occlusion (MCAO) models, competition assays with PK11195 confirm ~30% specific binding in the striatum .
- Comparative Studies : Directly compare [18F]this compound with [11C]PK11195 in the same animal to control for variability (e.g., Herpes encephalitis models showed 39–45% variability between tracers) .
Key Finding :
- In MCAO rats, [18F]this compound uptake in the ipsilateral striatum was TSPO-specific, confirmed by PK11195 displacement .
Q. What methodological considerations are critical for longitudinal PET studies with [18F]this compound?
- Timing : Schedule scans at intervals reflecting disease progression (e.g., days 2, 7, and 15 post-ischemia in stroke models) .
- Quantification : Use metabolite-corrected plasma input functions to account for radiotracer clearance rates .
- Data Harmonization : Centralized quality control (QC) for PET data across sites to minimize technical variability .
Case Study :
- In status epilepticus models, [18F]this compound PET scans at days 1, 3, 7, and 15 revealed spatiotemporal microglial activation in the amygdala and piriform cortex .
Q. How does the pharmacokinetic profile of [18F]this compound compare to other TSPO tracers?
- Blood-Brain Barrier (BBB) Penetration : [18F]this compound shows rapid washout (~60 seconds post-injection) and no significant BBB disruption in mild ischemia models .
- Biodistribution : Lower bone uptake compared to [11C]PBR28, indicating minimal defluorination in vivo .
- Binding Kinetics : Higher specific binding (>90% in vitro autoradiography) than [11C]PK11195 in acute inflammation models .
Q. How do anesthesia protocols impact [18F]this compound quantification in PET studies?
- Propofol vs. Isoflurane : Propofol reduces peripheral metabolism of [18F]this compound, leading to higher brain uptake in non-human primates. Isoflurane may alter TSPO binding parameters due to mitochondrial effects .
- Recommendation : Standardize anesthesia type and duration across cohorts to minimize confounding .
Q. What strategies validate [18F]this compound binding specificity in competition assays?
- In Vivo Displacement : Co-inject unlabeled PK11195 (1 mg/kg) to block TSPO sites. A >50% reduction in SUV confirms specificity .
- In Vitro Autoradiography (ARG) : Compare binding in brain sections with/without excess cold ligand. Calculate non-displaceable binding potential (BPND) .
Example :
Comparison with Similar Compounds
Comparison with Similar TSPO Ligands
First-Generation Ligands: [¹¹C]PK11195
[¹¹C]PK11195, a first-generation TSPO ligand, has been the historical gold standard for neuroinflammation imaging. However, direct comparisons with DPA-714 reveal critical differences:
In rat models of middle cerebral artery occlusion (MCAO), sequential PET scans showed that [¹⁸F]this compound uptake in the ischemic hemisphere correlated strongly with microglial activation (IBA-1 staining), whereas [¹¹C]PK11195 exhibited higher variability (456% vs. 396% for this compound) . Despite comparable diagnostic accuracy in herpes encephalitis models, this compound’s superior pharmacokinetics make it preferable for longitudinal studies .
Second-Generation Ligands: [¹⁸F]PBR146 and [¹⁸F]F-DPA
[¹⁸F]PBR146 :
In chronic hepatic encephalopathy (HE) rats, [¹⁸F]PBR146 demonstrated comparable neuroinflammatory detection to DPA-713. However, this compound showed significantly higher uptake in the liver (ΔSUVmax = 2.1 vs. 1.3 for PBR146) and lung, suggesting organ-specific binding advantages .
[¹⁸F]F-DPA :
This structural analog lacks the fluorine-18-labeled side chain, altering its metabolic pathway. While this compound undergoes cleavage of its fluoroethoxy group, F-DPA produces metabolites that retain plasma protein binding, prolonging its circulation . In Alzheimer’s disease models, F-DPA exhibited 25% higher binding in the thalamus compared to this compound, though both tracers correlated equally with amyloid-beta plaque density .
Structural Analogs: DPA-C5yne
Fluoroalkynyl analogs like DPA-C5yne were developed to enhance metabolic stability. In AMPA-induced neuroinflammation models, its uptake mirrored this compound, though clinical translation remains pending .
Key Research Findings and Limitations
- Clinical Relevance : this compound outperformed PK11195 in detecting Zika virus-induced neuroinflammation, with SUVmax correlating strongly with viral titer (r = 0.716) .
- Limitations: Polymorphism-dependent binding requires pre-screening for TSPO affinity . In HIV transgenic rats, weight discrepancies between groups complicated SUV normalization .
Table 1: Comparative Overview of TSPO Ligands
Properties
IUPAC Name |
N,N-diethyl-2-[2-[4-(2-fluoroethoxy)phenyl]-5,7-dimethylpyrazolo[1,5-a]pyrimidin-3-yl]acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27FN4O2/c1-5-26(6-2)20(28)14-19-21(17-7-9-18(10-8-17)29-12-11-23)25-27-16(4)13-15(3)24-22(19)27/h7-10,13H,5-6,11-12,14H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLZZFWBNYJNHMY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)CC1=C2N=C(C=C(N2N=C1C3=CC=C(C=C3)OCCF)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27FN4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801121798 | |
Record name | DPA 714 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801121798 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
398.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
958233-07-3 | |
Record name | N,N-Diethyl-2-[4-(2-fluoroethoxy)phenyl]-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-acetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=958233-07-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | DPA-714 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0958233073 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | DPA 714 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801121798 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DPA-714 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y1H4D2VKZD | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.